2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-12-7-3-2-6-11(12)14(19)16-15-18-17-13(20-15)9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLNEVPCJIXRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Thioether formation:
Benzamide synthesis: The final step involves coupling the 1,3,4-oxadiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, though this is less common due to the stability of the ring.
Substitution: The benzamide moiety can participate in various substitution reactions, particularly nucleophilic aromatic substitution (S_NAr) if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry
In chemistry, 2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties. Studies often focus on its interaction with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties. Its structural features make it a candidate for use in organic electronics or as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Antiviral Activity
Compounds with the 1,3,4-oxadiazole scaffold and benzamide substitutions have shown potent antiviral activity. For example:
- N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (, compound 448) exhibited superior antiviral activity compared to the reference standard NNM. The nitro group at the benzamide’s 2-position and methylthio substitution on the oxadiazole were critical for activity .
- Structural Insight: The target compound replaces the nitro group with a methylthio substituent.
Table 1: Antiviral Activity of Oxadiazole-Benzamide Analogs
Antifungal Activity
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-oxadiazol-2-yl]benzamide) and LMM11 () inhibited C. albicans by targeting thioredoxin reductase .
- Structural Insight: The target compound lacks the sulfamoyl group but incorporates a thiophen-2-ylmethyl moiety. Thiophene derivatives are known for membrane interaction due to sulfur’s polarizability, which may compensate for the absence of sulfonamide groups in antifungal activity.
Enzyme Inhibition
- N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (, compound 6a) inhibited human carbonic anhydrase II (hCA II) via interactions with key amino acids .
- Structural Insight : The target compound’s methylthio group is shorter than ethylthio, which may reduce steric hindrance and enhance binding affinity. However, the absence of a sulfonyl group might limit its enzyme inhibition scope.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW ~401 g/mol) is heavier than simpler analogs like compound 25 (MW ~313 g/mol) due to the thiophen-2-ylmethyl group.
- Electron Effects : The methylthio group is less electron-withdrawing than nitro or sulfonamide groups, which may influence redox-mediated activities.
Biological Activity
2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its structural features that include a methylthio group, a thiophene moiety, and an oxadiazole ring. These components contribute to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 331.4 g/mol . The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S2 |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1021083-07-7 |
Anticancer Properties
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
-
Cytotoxicity : Studies have demonstrated that related oxadiazole derivatives exhibit cytotoxic effects with IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Compound Cell Line IC50 (µM) Oxadiazole 1 MCF-7 0.65 Oxadiazole 2 MEL-8 2.41 - Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner by activating caspase pathways and increasing p53 expression levels .
Antimicrobial Activity
In addition to anticancer properties, compounds with the oxadiazole structure have been evaluated for their antimicrobial activities. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .
Case Study 1: Synthesis and Evaluation of Analogues
In a study focusing on the synthesis of various oxadiazole derivatives, compounds were screened for biological activity against cancer cell lines. The results indicated that modifications to the oxadiazole core significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction between this compound and specific protein targets involved in cancer progression. These studies suggested strong hydrophobic interactions that could enhance the compound's efficacy as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization of a thioamide intermediate with a substituted oxadiazole precursor. Key steps include:
- Cyclization : Use of carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI) to form the oxadiazole ring.
- Thioether linkage : Reaction of a benzamide derivative with a thiol-containing intermediate under basic conditions (e.g., NaH in DMF) .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:benzamide) are critical. Continuous flow reactors improve reproducibility for large-scale synthesis .
Q. How is the compound characterized to confirm purity and structural integrity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm; oxadiazole C=O at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 388.05) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Case study : Discrepancies in IC₅₀ values (e.g., 12 µM in cell culture vs. no efficacy in murine models) may arise from poor pharmacokinetics.
- Solutions :
- Metabolic stability assays : Liver microsome studies to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the thiophene ring) .
- Prodrug design : Masking the thioether group with acetylated derivatives improves bioavailability .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Key modifications :
- Oxadiazole substitution : Replacing the methylthio group with trifluoromethyl enhances electrophilicity, improving target binding (e.g., 10-fold higher inhibition of kinase X) .
- Thiophene ring functionalization : Adding electron-withdrawing groups (e.g., -NO₂) increases π-stacking interactions with aromatic residues in enzyme active sites .
Q. What molecular docking and dynamics approaches predict target engagement for this compound?
- Protocol :
- Target selection : Prioritize proteins with conserved ATP-binding pockets (e.g., EGFR, CDK2) .
- Docking software : AutoDock Vina or Schrödinger Glide, using PDB structures (e.g., 1M17 for EGFR).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values.
Table 1 . Molecular docking results against EGFR (PDB: 1M17)
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Parent compound | -9.2 | Met793 (H-bond), Leu844 |
| Trifluoromethyl analog | -10.5 | Met793, Lys745 (salt bridge) |
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Stability studies :
- pH-dependent degradation : The oxadiazole ring hydrolyzes in acidic conditions (t₁/₂ = 2 hrs at pH 3) but remains stable at pH 7.4 .
- Solvent effects : DMSO stabilizes the compound in stock solutions, while aqueous buffers with >10% acetonitrile prevent aggregation .
Q. What in vitro models are suitable for evaluating its anticancer activity, and how are false positives mitigated?
- Models :
- Cell lines : NCI-60 panel for broad screening; MDA-MB-231 (triple-negative breast cancer) for mechanistic studies .
- Mitigation :
- Counterscreens : Rule out pan-assay interference compounds (PAINS) via redox activity assays (e.g., DTT-based) .
- Cytotoxicity controls : Compare effects on cancer vs. non-tumorigenic cells (e.g., MCF-10A) .
Methodological Challenges
Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved during structural elucidation?
- Case : Overlapping signals for thiophene and benzamide protons in CDCl₃.
- Solutions :
- Solvent switching : Use DMSO-d₆ to resolve splitting via hydrogen-bonding effects .
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm connectivity .
Q. What computational tools validate the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set to model transition states (e.g., SN2 at the methylthio group) .
- Outcome : Predict regioselectivity for synthetic modifications (e.g., substitution at C5 of oxadiazole over C2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
